Oral Bioavailability: 33-Fold Higher AUC for Nordeprenyl Compared to Selegiline After Equivalent Dosing
In a double-blind crossover clinical study comparing single 10 mg oral doses of nordeprenyl (desmethylselegiline) and selegiline in 10 healthy volunteers, nordeprenyl demonstrated substantially higher systemic exposure [1]. The area under the concentration-time curve from time 0 to 24 hours (AUC0-24) for nordeprenyl was 33 times greater than that of selegiline when each compound was administered directly [1].
| Evidence Dimension | Oral bioavailability (systemic exposure) |
|---|---|
| Target Compound Data | AUC0-24: baseline for comparison (33-fold higher than selegiline) |
| Comparator Or Baseline | Selegiline: AUC0-24 33-fold lower than nordeprenyl after equivalent oral dose |
| Quantified Difference | Nordeprenyl AUC0-24 = 33 × selegiline AUC0-24 |
| Conditions | Single 10 mg oral dose; double-blind crossover study; n=10 healthy volunteers |
Why This Matters
For in vivo studies, nordeprenyl provides more predictable and substantially higher plasma exposure than selegiline at equivalent doses, enabling more reliable dose-response relationships.
- [1] Heinonen EH, et al. Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans. J Clin Pharmacol. 1997;37(7):602-609. doi:10.1002/j.1552-4604.1997.tb04342.x View Source
